3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclo[2.2.1]heptene core, which is known for its rigidity and stability, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[2.2.1]heptene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine.
Thiophene sulfonylation: The thiophene ring is introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S2/c20-16(14-11-3-4-12(10-11)15(14)17(21)22)18-5-7-19(8-6-18)26(23,24)13-2-1-9-25-13/h1-4,9,11-12,14-15H,5-8,10H2,(H,21,22) |
InChI Key |
GXZSEMACUPRTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2C3CC(C2C(=O)O)C=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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